REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[F:9].[N+]([C:13]1[CH:18]=CC=C[CH:14]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[C:3]([F:9])=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:18][CH:13]=[CH:14]2
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)N)F
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Name
|
ferrous sulfate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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200 g
|
Type
|
solvent
|
Smiles
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OCC(O)CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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were heated gently
|
Type
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CUSTOM
|
Details
|
After the first vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
Nitrobenzene was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1)
|
Type
|
ADDITION
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Details
|
a mixture of 6-bromo-5-fluoro-quinoline and 6-bromo-7-fluoro-quinoline as a white solid (80 g, 68%)
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
To the solution was added HCl/MeOH
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated from the solution
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
6-bromo-5-fluoro-quinoline
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Type
|
product
|
Smiles
|
BrC=1C(=C2C=CC=NC2=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |